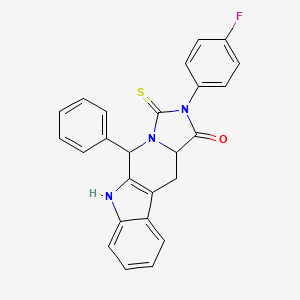

C25H18FN3OS

Description

Overview of Pyrimidine (B1678525) Derivatives in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold that is a cornerstone of medicinal chemistry. mdpi.com As a core component of the nucleobases uracil, thymine, and cytosine, pyrimidines are integral to the structure of DNA and RNA, making them readily interactive with biological systems. mdpi.comnih.gov This inherent biocompatibility has made pyrimidine derivatives a privileged structure in drug development. mdpi.com

The versatility of the pyrimidine skeleton allows for structural modifications at multiple positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. jmpas.com Consequently, pyrimidine-containing compounds have been successfully developed for a vast array of therapeutic applications. nih.gov The market has seen the approval of numerous pyrimidine-based drugs for treating a wide spectrum of diseases. mdpi.comresearchgate.net

Table 1: Examples of Biological Activities of Pyrimidine Derivatives

| Biological Activity | Reference |

| Anticancer | jmpas.com |

| Antiviral | researchgate.net |

| Antimicrobial | nih.gov |

| Anti-inflammatory | jmpas.com |

| Antihypertensive | mdpi.com |

Significance of Thiazolidinone Scaffolds in Bioactive Molecules

The thiazolidinone ring, another key heterocyclic system, is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. mdpi.comnanobioletters.com The 4-thiazolidinone (B1220212) core, in particular, has been the focus of extensive research since the 1960s. mdpi.comnanobioletters.com Its synthetic accessibility and the ease with which it can be substituted at various positions make it an attractive template for creating diverse chemical libraries. nanobioletters.com

Thiazolidinone derivatives are known to exhibit a broad spectrum of pharmacological activities. nih.govtandfonline.com This has led to the development of several clinically significant drugs, such as the antidiabetic "glitazones" (e.g., Pioglitazone) and the anticonvulsant Ralitoline. nanobioletters.comresearchgate.net The ongoing investigation into thiazolidinone-based compounds continues to uncover new therapeutic possibilities. nih.gov

Table 2: Selected Pharmacological Activities of Thiazolidinone Derivatives

| Pharmacological Activity | Reference(s) |

| Anticancer | nih.gov |

| Antimicrobial & Antifungal | nanobioletters.com |

| Antidiabetic | nanobioletters.comnih.gov |

| Anti-inflammatory | nih.gov |

| Antiviral | nih.gov |

Rationale for Hybrid Pyrimidine-Thiazolidinone Architectures

The rationale for creating hybrid molecules incorporating both pyrimidine and thiazolidinone rings stems from the desire to harness the distinct and potent biological activities of each scaffold into a single chemical entity. nih.gov The goal of this molecular hybridization is to develop novel compounds with potentially enhanced potency, improved selectivity, or a broader spectrum of activity. researchgate.net

Researchers hypothesize that by combining these two pharmacophores, it may be possible to target multiple biological pathways simultaneously or to improve the drug-like properties of the resulting molecule. For instance, studies have explored pyrimidine-thiazolidinone hybrids as potential anticancer, antimicrobial, and anti-inflammatory agents. nih.govjmpas.comtandfonline.com The linkage of these two moieties creates a novel, larger chemical architecture that can interact with biological targets in ways that neither of the parent scaffolds could achieve alone, opening new avenues for therapeutic intervention. acs.org

Contextualization of 3-(4′-(4″-fluorophenyl)-6′-phenylpyrimidin-2′-yl)-2-phenylthiazolidin-4-one within Pyrimidine-Thiazolidinone Research

The compound 3-(4′-(4″-fluorophenyl)-6′-phenylpyrimidin-2′-yl)-2-phenylthiazolidin-4-one (with the molecular formula C25H18FN3OS) is a specific example of the pyrimidine-thiazolidinone hybrid strategy. acs.org Its design incorporates a 2-aminopyrimidine (B69317) core, known for its biological importance, linked to a 2-phenylthiazolidin-4-one moiety. researchgate.net

Research into this specific molecule has demonstrated its potential as a chemopreventive agent. In a study using a 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced hamster buccal pouch carcinogenesis model, administration of this compound was found to suppress the development of oral neoplasms. tandfonline.comacs.org The study suggested that the compound exerts its anticarcinogenic effects by modulating lipid peroxidation and enhancing the levels of antioxidant enzymes like glutathione (B108866) (GSH), glutathione peroxidase (GPx), and glutathione S-transferase (GST). tandfonline.comacs.org

This research aligns with a broader trend in medicinal chemistry where pyrimidine-thiazolidinone hybrids are being investigated for their anticancer properties. For example, other studies have synthesized novel series of these hybrids and tested them against various cancer cell lines, such as chronic myeloid leukemia (K562) and cervical cancer (HeLa) cells, with some compounds showing significant cytotoxic activity. nih.govjmpas.com The specific structural features of this compound—namely the 4''-fluorophenyl and 6'-phenyl substituents on the pyrimidine ring and the 2-phenyl group on the thiazolidinone ring—contribute to its unique pharmacological profile. acs.org Further investigation into this and related compounds may lead to the development of new agents for cancer chemoprevention and therapy. acs.orgresearchgate.net

Table 3: Physicochemical and Spectral Data for this compound

| Property | Value/Data | Reference(s) |

| Molecular Formula | This compound | researchgate.net |

| Molecular Weight | 427.49 g/mol | |

| Melting Point | 104°C | researchgate.net |

| Mass Spec (MS) | m/z = 428, [M+1]+ | researchgate.net |

| Elemental Analysis | C: 70.23, H: 4.18, N: 9.83 (Found) | researchgate.net |

| ¹H NMR (δ ppm) | 3.20 (d, 1H), 3.37 (d, 1H), 5.26 (s, 1H), 6.64–8.19 (m, 15H) | researchgate.net |

| ¹³C NMR (δ ppm) | 34.5 (C-5), 62.9 (C-2), 108.9 (C-5'), 171.4 (C-4) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

13-(4-fluorophenyl)-10-phenyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18FN3OS/c26-16-10-12-17(13-11-16)28-24(30)21-14-19-18-8-4-5-9-20(18)27-22(19)23(29(21)25(28)31)15-6-2-1-3-7-15/h1-13,21,23,27H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDRDQYPNRWWAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(=O)N(C(=S)N2C(C3=C1C4=CC=CC=C4N3)C5=CC=CC=C5)C6=CC=C(C=C6)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4′ 4″ Fluorophenyl 6′ Phenylpyrimidin 2′ Yl 2 Phenylthiazolidin 4 One and Analogues

Contemporary Synthetic Strategies for the Pyrimidine-Thiazolidinone Core

Modern synthetic chemistry offers a variety of powerful techniques for the construction of complex heterocyclic systems like the pyrimidine-thiazolidinone core. These strategies aim to improve yields, reduce reaction times, and minimize waste.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including pyrimidine-thiazolidinone hybrids. beilstein-journals.org This approach typically involves the reaction of a binucleophilic species with a bielectrophilic species to form the heterocyclic ring in a single step. For instance, the thiazolidinone ring can be constructed via the cyclocondensation of a Schiff base with thioglycolic acid. jmpas.com Similarly, the pyrimidine (B1678525) ring is often formed through the condensation of a 1,3-dicarbonyl compound with an amidine or urea (B33335) derivative. bu.edu.eg

In the context of pyrimidine-thiazolidinone hybrids, a common strategy involves the initial formation of a pyrimidine-containing intermediate, which is then elaborated to include the thiazolidinone ring through a subsequent cyclocondensation step. For example, a pyrimidine-bearing amine can be reacted with an aldehyde to form a Schiff base, which then undergoes cyclization with a mercaptoacetic acid derivative to yield the final hybrid structure. jmpas.com The regiochemistry of these cyclocondensation reactions can often be controlled by the judicious choice of starting materials and reaction conditions. beilstein-journals.org

Multicomponent Reactions (MCRs) in Hybrid Compound Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a powerful tool in the synthesis of complex molecules. mdpi.comcrimsonpublishers.com MCRs offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. mdpi.com

For the synthesis of pyrimidine-thiazolidinone hybrids, a one-pot, three-component reaction can be envisioned. researchgate.net This could involve the reaction of an amino-pyrimidine, an aldehyde, and thioglycolic acid. researchgate.netrsc.org The use of a catalyst, such as an ionic liquid or a solid-supported acid, can facilitate these reactions, often leading to high yields and simplified purification procedures. rsc.orgsemanticscholar.org The development of novel MCRs for the construction of such hybrid scaffolds is an active area of research. mdpi.com

Green Chemistry Principles and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign processes. wisdomlib.org This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave irradiation. wisdomlib.orgacs.orgijpsdronline.com

In the synthesis of pyrimidine-thiazolidinone hybrids, green chemistry approaches can be applied at various stages. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the formation of thiazolidinone rings. wisdomlib.orgijpsdronline.com The use of water as a solvent and biodegradable catalysts also aligns with the principles of green chemistry. researchgate.net The development of catalytic, solvent-free, or aqueous-based synthetic methods for the pyrimidine-thiazolidinone core is a key focus for creating more sustainable synthetic pathways. wisdomlib.orgijnc.ir

Synthesis of Precursor Intermediates for 3-(4′-(4″-fluorophenyl)-6′-phenylpyrimidin-2′-yl)-2-phenylthiazolidin-4-one

The synthesis of the target compound, 3-(4′-(4″-fluorophenyl)-6′-phenylpyrimidin-2′-yl)-2-phenylthiazolidin-4-one, relies on the preparation of key precursor intermediates. tandfonline.comtandfonline.com

A crucial intermediate is 4-(4-fluorophenyl)-6-phenylpyrimidin-2-amine (B6329746). This is synthesized by treating (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one with guanidine (B92328) nitrate (B79036) in the presence of potassium hydroxide (B78521) in refluxing ethanol (B145695). tandfonline.comtandfonline.com

The synthesis of the final compound then proceeds through a one-pot reaction. To an ice-cold solution of 4-(4-fluorophenyl)-6-phenylpyrimidin-2-amine in dry dichloromethane, benzaldehyde (B42025) is added, followed by dicyclohexylcarbodiimide (B1669883) (DCC) as a catalyst. After a short period, thioglycolic acid is added, and the reaction is stirred for several hours at 0°C. tandfonline.com The dicyclohexylurea byproduct is removed by filtration, and the final product is purified by column chromatography. tandfonline.com

Table 1: Synthesis of 3-(4′-(4″-fluorophenyl)-6′-phenylpyrimidin-2′-yl)-2-phenylthiazolidin-4-one

| Step | Reactants | Reagents/Conditions | Product |

| 1 | (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, Guanidine nitrate | Potassium hydroxide, Ethanol, Reflux | 4-(4-fluorophenyl)-6-phenylpyrimidin-2-amine |

| 2 | 4-(4-fluorophenyl)-6-phenylpyrimidin-2-amine, Benzaldehyde, Thioglycolic acid | Dicyclohexylcarbodiimide (DCC), Dry dichloromethane, 0°C | 3-(4′-(4″-fluorophenyl)-6′-phenylpyrimidin-2′-yl)-2-phenylthiazolidin-4-one |

Derivatization Strategies for Structural Modification and Library Generation

The pyrimidine-thiazolidinone scaffold offers multiple points for derivatization, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies. frontiersin.org Modifications can be introduced at various positions on both the pyrimidine and thiazolidinone rings.

For instance, different aromatic aldehydes can be used in the final cyclocondensation step to introduce a variety of substituents at the 2-position of the thiazolidinone ring. iosrjournals.org Similarly, variations in the chalcone (B49325) precursor used to construct the pyrimidine ring can lead to diverse substitution patterns at the 4′- and 6′-positions. researchgate.net The amino group of the pyrimidine ring can also be a handle for further functionalization prior to the thiazolidinone ring formation.

The development of solid-phase synthetic methods can further facilitate the rapid generation of a library of these hybrid compounds. researchgate.net This approach involves attaching the initial building block to a solid support and then carrying out the subsequent reactions, allowing for easy purification by simple filtration and washing.

Substituent Variation at Phenyl and Pyrimidine Moieties

The versatility of the synthetic route allows for extensive variation of the substituents on the phenyl and pyrimidine rings, enabling the exploration of structure-activity relationships. Researchers have synthesized a wide range of analogues by modifying the starting materials.

The primary method for introducing variability is through the initial chalcone synthesis. By using different substituted acetophenones and benzaldehydes in the Claisen-Schmidt condensation, a diverse library of chalcone precursors can be generated. derpharmachemica.comekb.eg These chalcones are then cyclized with reagents like guanidine, urea, or thiourea (B124793) to form the corresponding pyrimidine derivatives. derpharmachemica.comsci-hub.se

For instance, studies have reported the synthesis of 2-phenyl-3-(4,6-diarylpyrimidin-2-yl)thiazolidin-4-ones where the aryl groups on the pyrimidine ring are varied. researchgate.net Modifications include the introduction of electron-donating groups (e.g., -OCH3, -CH3) and electron-withdrawing groups (e.g., -Cl, -F) at different positions on the phenyl rings. researchgate.net These substitutions have been shown to influence the biological properties of the final compounds. derpharmachemica.comresearchgate.net

The following table illustrates examples of substituent variations that have been explored in related pyrimidine structures, which can be applied to the synthesis of analogues of C25H18FN3OS.

Table 1: Examples of Substituent Variation in Pyrimidine Analogues

| Compound ID | Substituent (W) | Substituent (X) | Substituent (Y) | Substituent (Z) |

|---|---|---|---|---|

| 1 | H | OCH₃ | H | H |

| 2 | H | OCH₃ | Cl | H |

| 3 | H | OCH₃ | H | Cl |

| 4 | H | F | H | H |

| 5 | H | F | Cl | H |

| 6 | H | F | H | Cl |

| 7 | Cl | Cl | H | H |

| 8 | Cl | Cl | Cl | H |

| 9 | Cl | Cl | H | Cl |

Data sourced from a study on chalcone-derived pyrimidines, illustrating potential modifications. derpharmachemica.com

Heterocycle Ring Modifications and Isosteric Replacements

Modifications to the core heterocyclic rings—thiazolidin-4-one and pyrimidine—are a key strategy in medicinal chemistry to alter the physicochemical properties and biological activity of a lead compound. nih.govump.edu.pl

Thiazolidinone Ring Modifications: The thiazolidin-4-one ring itself can be modified. For example, substituents can be introduced at the C5 position of the thiazolidinone ring. hep.com.cnnih.gov One method involves a Pummerer reaction, which can be used to synthesize 4-oxothiazolidin-5-yl carboxylates. hep.com.cn Furthermore, the sulfur atom at position 1 can be oxidized to a sulfoxide, which can influence the compound's stereochemistry and biological profile. hep.com.cn Isosteric replacement of the sulfur atom with an oxygen atom would lead to oxazolidinone derivatives, a different class of heterocyclic compounds. juniperpublishers.com

Pyrimidine Ring Modifications and Isosteric Replacements: The pyrimidine ring can also be subjected to various modifications. This includes fusing it with other rings to create more complex polycyclic systems, such as thiazolo[3,2-a]pyrimidines. jetir.orgmdpi.com Isosteric replacement, where an atom or group of atoms is replaced by another with similar physical or chemical properties, is a common strategy. u-tokyo.ac.jp For instance, the pyrimidine ring could be replaced by other nitrogen-containing heterocycles like pyridazine (B1198779) or pyrazole (B372694) to explore different spatial arrangements and hydrogen bonding capabilities. nih.govnih.gov The introduction of different substituents on the pyrimidine ring, such as through Suzuki-Miyaura coupling reactions, allows for the attachment of a wide variety of aryl or heteroaryl groups. mdpi.comresearchgate.net

Table 2: Examples of Heterocyclic Core Modifications

| Original Heterocycle | Modification Type | Resulting Structure/Class | Reference |

|---|---|---|---|

| Thiazolidin-4-one | Substitution at C5 | 5-substituted-thiazolidin-4-ones | hep.com.cnnih.gov |

| Thiazolidin-4-one | Oxidation of Sulfur | Thiazolidin-4-one-1-oxides | hep.com.cn |

| Thiazolidin-4-one | Isosteric Replacement (S for O) | Oxazolidinones | juniperpublishers.com |

| Pyrimidine | Ring Fusion | Thiazolo[3,2-a]pyrimidines | jetir.orgmdpi.com |

Reaction Optimization and Yield Enhancement Techniques

Optimizing reaction conditions is crucial for improving the yield and purity of the final product, as well as for making the synthesis more efficient and scalable.

Synthesis of the Pyrimidine Ring: The initial synthesis of the pyrimidine ring from chalcones can be optimized in several ways. The choice of solvent plays a significant role; polar protic solvents like ethanol often give good results. core.ac.uk Temperature is another key factor, with reflux conditions commonly employed to drive the reaction to completion. tandfonline.comsci-hub.se The use of catalysts can also enhance yield and reduce reaction times. While traditional methods use base catalysis (e.g., KOH), other catalysts like sulfamic acid have been explored. sci-hub.secore.ac.uk Microwave-assisted synthesis has emerged as a powerful technique, often leading to significantly shorter reaction times and improved yields compared to conventional heating. semanticscholar.org Solvent-free conditions, sometimes coupled with microwave irradiation, offer a greener and often more efficient alternative. sci-hub.se

Table 3: Reaction Optimization Parameters

| Synthetic Step | Parameter | Condition/Technique | Effect | Reference |

|---|---|---|---|---|

| Pyrimidine Synthesis | Method | Microwave Irradiation | Shorter reaction time, excellent yields | semanticscholar.org |

| Pyrimidine Synthesis | Catalyst | Sulfamic Acid / Ionic Liquids | Improved yields, reusability | sci-hub.secore.ac.uk |

| Pyrimidine Synthesis | Solvent | Solvent-free / Ethanol | Green chemistry, good yields | sci-hub.secore.ac.uk |

| Thiazolidinone Synthesis | Catalyst | Dicyclohexylcarbodiimide (DCC) | Facilitates cyclocondensation | tandfonline.comtandfonline.com |

| Thiazolidinone Synthesis | Temperature | 0°C | Controlled reaction, reduced by-products | tandfonline.com |

Structural Elucidation and Characterization in Medicinal Chemistry Research

Spectroscopic Techniques for Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. umich.eduorganicchemistrydata.org For the compound C25H18FN3OS, both ¹H and ¹³C NMR spectra were crucial for its characterization. tandfonline.com

The ¹H NMR spectrum of this compound revealed distinct signals corresponding to the different types of protons present in the molecule. tandfonline.com The spectrum showed a doublet at 3.20 ppm (1H, CH2a at H5a, J= 15.24 Hz) and another doublet at 3.37 ppm (1H, CH2e at H5e, J= 15.28 Hz), indicative of the two diastereotopic protons on the thiazolidinone ring. A singlet appeared at 5.26 ppm, corresponding to the single proton at the C2 position of the thiazolidinone ring. The aromatic protons appeared as a multiplet in the range of 6.64–8.19 ppm, integrating to 15 protons. A key feature noted was that the singlet for the proton at the 5'-position of the pyrimidine (B1678525) moiety was merged within this aromatic region. tandfonline.com

Further structural confirmation was obtained from the ¹³C NMR spectrum, which provides information about the carbon skeleton of the molecule. Although specific shift values for this compound are not detailed in the provided search results, analogous structures show characteristic peaks for the thiazolidinone and pyrimidine rings, as well as the various aromatic carbons. tandfonline.com For instance, in a similar compound, the C-5 of the thiazolidinone ring appears around 33.9 ppm, C-2 at 62.4 ppm, and the carbonyl carbon (C-4) at 170.6 ppm. The carbons of the pyrimidine ring and the attached phenyl groups resonate in the aromatic region (approximately 108-165 ppm). tandfonline.com

Two-dimensional (2D) NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can be used to correlate the ¹H and ¹³C signals, confirming which protons are attached to which carbon atoms. hmdb.ca While specific 2D-NMR data for this compound was not found, this technique would be a standard method to complete the full assignment of the NMR spectra.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J Hz) |

| 3.20 | d | 1H | CH2a at H5a | 15.24 |

| 3.37 | d | 1H | CH2e at H5e | 15.28 |

| 5.26 | s | 1H | CH at H2 | |

| 6.64-8.19 | m | 15H | Harom & CH at C5' |

Data sourced from J. Thanusu et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2010. tandfonline.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netmdpi.com The IR spectrum of this compound, recorded using the KBr pellet method, displayed several characteristic absorption bands that confirmed the presence of key functional groups. tandfonline.com

The spectrum showed absorption bands at 3071 and 3027 cm⁻¹, which are characteristic of C-H stretching vibrations in aromatic rings. The bands at 2928 and 2852 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the CH₂ group in the thiazolidinone ring. A strong absorption at 1712 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the thiazolidinone ring. The C=N and C=C stretching vibrations of the pyrimidine and aromatic rings were observed at 1626 and 1575 cm⁻¹, respectively. Further characteristic bands appeared at 1352 cm⁻¹ (likely C-N stretching), and bands at 836, 769, and 698 cm⁻¹ are associated with C-H out-of-plane bending vibrations of the substituted aromatic rings. tandfonline.com

Table 2: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3071, 3027 | Aromatic C-H stretching |

| 2928, 2852 | Aliphatic C-H stretching (CH₂) |

| 1712 | C=O stretching (thiazolidinone) |

| 1626 | C=N stretching (pyrimidine) |

| 1575 | C=C stretching (aromatic/pyrimidine) |

| 1352 | C-N stretching |

| 836, 769, 698 | C-H out-of-plane bending |

Data sourced from J. Thanusu et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2010. tandfonline.com

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. bruker.commassbank.eu It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, mass spectrometry confirmed the molecular weight of the compound. tandfonline.com The mass spectrum showed a peak at m/z = 428 [M+1]⁺, which corresponds to the protonated molecule of this compound (calculated molecular weight: 427.50 g/mol ). tandfonline.comcqvip.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule with a high degree of confidence. msesupplies.comresearchgate.netalgimed.com HRMS data for this compound confirmed its molecular formula, with a calculated exact mass of 427.1155 for this compound. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound. mt.com It determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) within the molecule. For this compound, the elemental analysis results were in close agreement with the calculated values, further confirming the proposed molecular formula. tandfonline.comistanbul.edu.tr

The calculated elemental composition for this compound is: Carbon (C) 70.24%, Hydrogen (H) 4.24%, and Nitrogen (N) 9.83%. istanbul.edu.tr The experimentally found values were C 70.23%, H 4.18%, and N 9.83%, which are in excellent agreement with the theoretical values. tandfonline.com

Table 3: Elemental Analysis Data for this compound

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 70.24 istanbul.edu.tr | 70.23 tandfonline.com |

| Hydrogen (H) | 4.24 istanbul.edu.tr | 4.18 tandfonline.com |

| Nitrogen (N) | 9.83 istanbul.edu.tr | 9.83 tandfonline.com |

X-Ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is an analytical method that provides the most definitive three-dimensional structural information of a crystalline compound, including bond lengths, bond angles, and absolute stereochemistry. ruppweb.orglibretexts.orgjic.ac.uk The technique involves diffracting X-rays off a single crystal of the compound to generate a unique diffraction pattern, from which the electron density map and ultimately the complete molecular structure can be determined. yorku.caucc.ie

Preclinical Biological Activity Spectrum of 3 4′ 4″ Fluorophenyl 6′ Phenylpyrimidin 2′ Yl 2 Phenylthiazolidin 4 One

In Vitro Antimicrobial Research

The diverse biological activities of pyrimidine (B1678525) and thiazolidinone derivatives have prompted investigations into their antimicrobial potential. nih.govmdpi.com However, specific data on the in vitro antimicrobial activity of 3-(4′-(4″-fluorophenyl)-6′-phenylpyrimidin-2′-yl)-2-phenylthiazolidin-4-one is not detailed in the available scientific literature. Studies on a series of related 2-phenyl-3-(4,6-diarylpyrimidin-2-yl)thiazolidin-4-ones have been conducted, which provide context for this class of compounds. tandfonline.comnih.govresearchgate.net For instance, research on these related analogs suggests that antibacterial activity can be influenced by the types of substituents on the phenyl rings, with electron-donating groups showing good activity, while electron-withdrawing groups like chloro and fluoro did not necessarily improve antibacterial efficacy. researchgate.net

Antibacterial Activity against Gram-Positive Bacteria (e.g., S. aureus)

Specific research findings detailing the in vitro antibacterial activity of 3-(4′-(4″-fluorophenyl)-6′-phenylpyrimidin-2′-yl)-2-phenylthiazolidin-4-one against Gram-positive bacteria such as Staphylococcus aureus are not available in the reviewed literature. Studies on structurally similar compounds have shown varied results; for example, in a series of related thiazolidinones, compounds with methoxy (B1213986) groups showed promising activity against S. aureus, while analogues with chloro and fluoro groups did not show improved activity. nih.govresearchgate.net

Antibacterial Activity against Gram-Negative Bacteria (e.g., P. mirabilis, E. coli)

Detailed experimental data on the in vitro antibacterial activity of 3-(4′-(4″-fluorophenyl)-6′-phenylpyrimidin-2′-yl)-2-phenylthiazolidin-4-one against Gram-negative bacteria like Proteus mirabilis or Escherichia coli have not been reported in the available scientific studies. Research on analogous 2-phenyl-3-(4,6-diarylpyrimidin-2-yl)thiazolidin-4-ones indicated that certain derivatives with electron-donating groups were active against E. coli. nih.govresearchgate.net

Antifungal Activity (e.g., A. niger)

Specific data from in vitro studies on the antifungal activity of 3-(4′-(4″-fluorophenyl)-6′-phenylpyrimidin-2′-yl)-2-phenylthiazolidin-4-one against fungal species such as Aspergillus niger are not present in the reviewed literature. In studies of similar compounds, certain analogues with both electron-withdrawing (chloro) and electron-donating (methyl) groups showed potent activity against A. flavus and Rhizopus. nih.govresearchgate.net Another study on different thiazolidinone derivatives reported that A. niger was the most susceptible species tested. tsijournals.com

Determination of Minimum Inhibitory Concentrations (MIC) in Research Settings

There are no specific Minimum Inhibitory Concentration (MIC) values reported for 3-(4′-(4″-fluorophenyl)-6′-phenylpyrimidin-2′-yl)-2-phenylthiazolidin-4-one against bacterial or fungal strains in the reviewed scientific papers. MIC values have been determined for a series of related 2-phenyl-3-(4,6-diarylpyrimidin-2-yl)thiazolidin-4-ones, providing a framework for the antimicrobial potential of this chemical class, but data for the specific fluoro-substituted compound is absent. tandfonline.com

Preclinical Anticarcinogenic and Chemopreventive Research

The chemopreventive potential of 3-(4′-(4″-fluorophenyl)-6′-phenylpyrimidin-2′-yl)-2-phenylthiazolidin-4-one has been evaluated based on its inhibitory effects in an in vivo animal model of oral carcinogenesis. tandfonline.comnih.gov These studies suggest the compound has potential anticarcinogenic properties. nih.gov

In Vivo Models for Carcinogenesis Inhibition (e.g., DMBA-induced hamster buccal pouch carcinogenesis)

The chemopreventive efficacy of 3-(4′-(4″-fluorophenyl)-6′-phenylpyrimidin-2′-yl)-2-phenylthiazolidin-4-one was investigated in a well-established animal model using 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) to induce squamous cell carcinoma in the buccal pouch of hamsters. tandfonline.comnih.govmdpi.com In this model, topical application of DMBA over 14 weeks consistently leads to the development of oral tumors. tandfonline.com

The results from this preclinical model indicate that 3-(4′-(4″-fluorophenyl)-6′-phenylpyrimidin-2′-yl)-2-phenylthiazolidin-4-one is a promising candidate for chemoprevention and may exert its effects by modulating oxidant-antioxidant status. nih.gov

Interactive Data Table: Effect of 3-(4′-(4″-fluorophenyl)-6′-phenylpyrimidin-2′-yl)-2-phenylthiazolidin-4-one on DMBA-Induced Oral Carcinogenesis

Below is a summary of the key findings from the in vivo study.

| Parameter | DMBA Alone (Tumor-bearing) | DMBA + Compound | Details |

| Tumor Incidence | 100% | Significantly reduced | Administration of the compound suppressed the development of squamous cell carcinoma. nih.gov |

| Tumor Multiplicity | High | Significantly reduced | The average number of tumors per animal was lower in the treatment group. nih.gov |

| Tumor Burden | High | Significantly reduced | The total volume of tumors was smaller in the animals that received the compound. nih.gov |

| Lipid Peroxidation | Altered | Modulated towards normal | The compound was found to decrease levels of lipid peroxidation in the buccal pouch tissue. tandfonline.comnih.gov |

| Antioxidant Status | Compromised | Enhanced | Levels of GSH, GPx, and GST were elevated in the animals treated with the compound. tandfonline.comnih.gov |

Compound Names Table

| Chemical Name | Abbreviation / Other Names |

| 3-(4′-(4″-fluorophenyl)-6′-phenylpyrimidin-2′-yl)-2-phenylthiazolidin-4-one | C25H18FN3OS |

| 7,12-dimethylbenz[a]anthracene | DMBA |

| Staphylococcus aureus | S. aureus |

| Proteus mirabilis | P. mirabilis |

| Escherichia coli | E. coli |

| Aspergillus niger | A. niger |

| Aspergillus flavus | A. flavus |

| Glutathione (B108866) | GSH |

| Glutathione Peroxidase | GPx |

| Glutathione S-transferase | GST |

Modulatory Effects on Biochemical Endpoints of Chemoprevention

Preclinical research has substantially investigated the compound 3-(4′-(4″-fluorophenyl)-6′-phenylpyrimidin-2′-yl)-2-phenylthiazolidin-4-one for its ability to modulate biomarkers of chemoprevention. A key in vivo study focused on its inhibitory effects on 7,12-dimethylbenz[a]anthracene (DMBA)-induced hamster buccal pouch carcinogenesis. researchgate.netnih.gov In this model, which mimics the development of oral squamous cell carcinoma, the compound was shown to effectively suppress the formation of neoplasms. nih.govtandfonline.com

The mechanism of this chemopreventive action appears to be linked to the modulation of oxidative stress and detoxification pathways. nih.gov Administration of the compound was found to significantly decrease lipid peroxidation, a process indicative of cellular damage by reactive oxygen species. researchgate.netnih.gov Concurrently, it elevated the levels of crucial components of the cellular antioxidant defense system. nih.gov

Specifically, the study noted a significant increase in the levels of glutathione (GSH) and the activities of antioxidant enzymes such as glutathione peroxidase (GPx), glutathione S-transferase (GST), superoxide (B77818) dismutase (SOD), and catalase in the buccal pouch tissue of hamsters treated with the compound. nih.govtandfonline.comtandfonline.com These enzymes play a critical role in detoxifying carcinogens and scavenging free radicals. tandfonline.com The results suggest that the chemopreventive effects of 3-(4′-(4″-fluorophenyl)-6′-phenylpyrimidin-2′-yl)-2-phenylthiazolidin-4-one are exerted by mitigating oxidative damage and bolstering the antioxidant capacity of the tissue. researchgate.netnih.gov

The table below summarizes the observed effects on key biochemical markers in the DMBA-induced hamster buccal pouch carcinogenesis model following administration of the compound. tandfonline.comtandfonline.com

Table 1: Modulatory Effects on Biochemical Endpoints of Chemoprevention

| Biochemical Marker | Observed Effect in Treated Group | Implication |

|---|---|---|

| Lipid Peroxidation (TBARS) | Significantly Decreased researchgate.netnih.gov | Reduction in oxidative stress and cell damage |

| Glutathione (GSH) | Significantly Increased nih.gov | Enhanced antioxidant capacity |

| Glutathione Peroxidase (GPx) | Significantly Increased nih.gov | Enhanced detoxification of peroxides |

| Glutathione S-Transferase (GST) | Significantly Increased nih.govtandfonline.com | Enhanced detoxification of carcinogens |

| Superoxide Dismutase (SOD) | Increased Activity tandfonline.comtandfonline.com | Enhanced scavenging of superoxide radicals |

Data derived from preclinical studies on DMBA-induced hamster buccal pouch carcinogenesis. nih.govtandfonline.com

Other Investigational Biological Activities in Preclinical Models

The structural backbone of this compound incorporates both pyrimidine and 4-thiazolidinone (B1220212) nuclei. tandfonline.com These heterocyclic systems are recognized for a wide spectrum of pharmacological activities, suggesting a broader potential for the compound. tandfonline.comhygeiajournal.com

Anti-inflammatory Potential (Preclinical)

The 4-thiazolidinone scaffold is a well-known pharmacophore associated with anti-inflammatory properties. tandfonline.comtandfonline.comhygeiajournal.com Various derivatives of 4-thiazolidinone have been reported to exhibit anti-inflammatory effects in preclinical models. hygeiajournal.com While this suggests that 3-(4′-(4″-fluorophenyl)-6′-phenylpyrimidin-2′-yl)-2-phenylthiazolidin-4-one may possess anti-inflammatory potential, specific preclinical studies to evaluate this activity for this particular compound have not been detailed in the reviewed literature.

Antiviral Investigations (Preclinical)

Similar to the anti-inflammatory potential, the 4-thiazolidinone moiety is also linked to antiviral activity. tandfonline.comtandfonline.comhygeiajournal.com The pyrimidine nucleus itself is a core component of nucleosides and is found in various antiviral drugs. ekb.eg This structural combination points to a potential application as an antiviral agent. However, dedicated preclinical investigations into the specific antiviral efficacy of 3-(4′-(4″-fluorophenyl)-6′-phenylpyrimidin-2′-yl)-2-phenylthiazolidin-4-one are not prominently featured in the available scientific literature.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| 3-(4′-(4″-fluorophenyl)-6′-phenylpyrimidin-2′-yl)-2-phenylthiazolidin-4-one | This compound |

| 7,12-dimethylbenz[a]anthracene | C20H16 |

| Glutathione | C10H17N3O6S |

Structure Activity Relationship Sar Studies and Rational Design

Impact of Fluorine Substitution on Biological Activity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate a molecule's properties. Due to its small size and high electronegativity, fluorine can significantly alter factors like metabolic stability, lipophilicity, and binding interactions. researchgate.net

In the context of thiazolidinone derivatives, fluorine substitution, particularly on an aromatic ring, has shown a marked impact on biological activity. Studies on various fluorinated thiazolidinones reveal that the position and number of fluorine atoms are critical. For instance, research on a series of novel fluorinated thiazolidinone compounds demonstrated that derivatives with fluorine at the meta-positions of an aromatic ring exhibited promising anticancer potential against liver (HepG2) and colon (HCT116) cancer cell lines, outperforming those with ortho- or para-substitutions. researchgate.net This suggests that the electronic effects and binding orientation provided by meta-fluorine substitution are crucial for the compound's interaction with its biological target. The enhanced activity may be attributed to fluorine's ability to form favorable electrostatic or hydrogen bond interactions within the target's active site. researchgate.netnih.gov

Table 1: Effect of Fluorine Substitution on Anticancer Activity of Sample Thiazolidinone Derivatives

| Compound | Substitution Pattern on Phenyl Ring | Relative Anticancer Potential |

|---|---|---|

| Analog A | Unsubstituted | Baseline |

| Analog B | ortho-Fluoro | Moderate |

| Analog C | para-Fluoro | Moderate |

| Analog D | di-meta-Fluoro | High |

Note: This table is a generalized representation based on findings reported in the literature, such as those in reference researchgate.net, to illustrate SAR principles.

Influence of Phenyl and Pyrimidine (B1678525) Substituents on Efficacy

The efficacy of thiazolidinone-based compounds is profoundly influenced by the nature of the substituents at various positions of the core ring. For compounds of the C25H18FN3OS class, the phenyl and pyrimidine moieties are key modulators of activity.

The phenyl ring, typically attached at the 2-position of the thiazolidinone core, plays a vital role in binding. The electronic properties of substituents on this ring dictate the compound's potency. Structure-activity relationship studies have consistently shown that electron-withdrawing groups (e.g., chloro, bromo, nitro) or electron-donating groups (e.g., methoxy (B1213986), dimethylamino) on the phenyl ring can drastically alter anticancer or antimicrobial activities. nih.govnih.gov For example, in a series of quinazolinone-thiazolidinone hybrids, a compound with a 3-chlorophenyl group at the 2-position of the thiazolidinone ring showed potent anticancer activity against human colon cancer cells (HCT116). nih.gov Another study highlighted that a 3,4-dimethoxy substituted derivative was most active against the MCF-7 breast cancer cell line. nih.gov

Role of Thiazolidinone Core Modifications in Bioactivity

The thiazolidin-4-one ring itself is not merely a scaffold but an active participant in the molecule's biological function. The core is susceptible to modification at positions 2, 3, and 5, each offering an avenue to fine-tune the compound's pharmacological profile. nih.govmdpi.com

Position 2: As discussed, this position is commonly substituted with an aryl (e.g., phenyl) group. The nature of this substituent is a primary determinant of potency and selectivity.

Position 5: This position can be substituted with various groups, often via a Knoevenagel condensation reaction to create an exocyclic double bond (a benzylidene group). researchgate.net SAR studies have shown that substituents on the benzylidene group at this position significantly impact activity. For example, a study on anticancer thiazolidinones found that compounds with a 4-bromobenzylidene group at position 5 were highly potent. nih.gov

These modifications collectively allow for the precise tuning of the molecule's steric, electronic, and hydrophobic properties to optimize its interaction with a specific biological target.

Development of SAR Models for Predictive Activity

To navigate the vast chemical space of possible thiazolidinone derivatives, researchers increasingly rely on computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov QSAR studies aim to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net

For thiazolidinone derivatives, QSAR models have been successfully developed to predict their anticancer and antimicrobial activities. nih.gov These models use various molecular descriptors that quantify the physicochemical properties of the molecules, such as:

Topological parameters: These describe the connectivity and branching of the molecule (e.g., molecular connectivity indices).

Electronic parameters: These relate to the molecule's electronic properties (e.g., total energy, cosmic energy). nih.gov

By building a robust QSAR model from a set of known active and inactive compounds, scientists can predict the activity of newly designed, unsynthesized molecules. This predictive power accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success, thereby saving time and resources. nih.gov

Pharmacophore Identification and Lead Optimization for Future Compound Design

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net For a series of active thiazolidinone derivatives, a pharmacophore model might include features like hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings. pharmacophorejournal.com

Once a pharmacophore is identified, it serves as a blueprint for lead optimization. The goal of lead optimization is to iteratively modify a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. pharmacophorejournal.com For the this compound class, this process would involve:

Identifying the core pharmacophoric features: Determining the crucial roles of the thiazolidinone carbonyl group, the fluorine atom, the phenyl ring, and the pyrimidine nitrogens.

Systematic structural modifications: Synthesizing new analogs by altering substituents on the phenyl and pyrimidine rings or modifying the thiazolidinone core.

Biological evaluation: Testing the new analogs to see how the modifications affected their activity.

Iterative refinement: Using the new SAR data to further refine the pharmacophore model and design the next round of compounds.

This cyclical process of design, synthesis, and testing allows medicinal chemists to rationally evolve a lead compound into a viable drug candidate. pharmacophorejournal.com

Mechanistic Investigations of Biological Action

Exploration of Molecular Targets

The initial steps in characterizing a compound's biological activity involve identifying its direct molecular interaction partners, such as enzymes or receptors.

Enzyme Inhibition Studies (e.g., Bacterial Enzyme MurB)

The structure of 3-(4′-(4″-fluorophenyl)-6′-phenylpyrimidin-2′-yl)-2-phenylthiazolidin-4-one features a 4-thiazolidinone (B1220212) core. This heterocyclic scaffold is significant as it is found in various compounds with a wide range of pharmacological properties. tandfonline.com Notably, 4-thiazolidinones have been identified as a novel class of inhibitors for the bacterial enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB). ignited.inresearchgate.net

MurB is a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. ignited.in The absence of a MurB homologue in eukaryotic cells makes it an attractive and specific target for the development of new antibacterial agents. mdpi.com It has been postulated that the 4-thiazolidinone scaffold may act as a mimic of the diphosphate (B83284) group of the enzyme's natural substrate, thereby inhibiting its activity. researchgate.netacs.org While direct inhibitory studies of 3-(4′-(4″-fluorophenyl)-6′-phenylpyrimidin-2′-yl)-2-phenylthiazolidin-4-one on the MurB enzyme are not extensively detailed, its structural class suggests this as a probable mechanism of action for its documented antibacterial properties. researchgate.net Research on other substituted 4-thiazolidinones has demonstrated their potential to inhibit the E. coli MurB enzyme at low micromolar concentrations. mdpi.com

Table 1: Inhibitory Profile of 4-Thiazolidinone Analogs Against Bacterial Strains

| Compound Type | Target Enzyme (Hypothesized) | Activity Observed | Ref. |

| 4-Thiazolidinones | Bacterial MurB | Inhibition of bacterial growth; MIC values ranging from 8 µg/mL to 128 µg/mL for some derivatives against S. aureus. | mdpi.com |

| Trisubstituted 4-Thiazolidinones | E. coli MurB | Inhibition at low micromolar levels. | mdpi.com |

| 2,3-diaryl-thiazolidin-4-ones | E. coli MurB | Probable involvement of MurB inhibition in antibacterial action based on docking studies. | mdpi.com |

This table presents generalized findings for the 4-thiazolidinone class of compounds to which C25H18FN3OS belongs.

Receptor Binding Assays and Ligand-Target Interactions

Receptor binding assays are fundamental in determining if a compound interacts with specific cellular receptors to elicit a biological response. revvity.comeuropa.eu Such assays quantify the affinity of a ligand for a receptor, providing insight into potential agonistic or antagonistic effects. revvity.comrevvity.com For 3-(4′-(4″-fluorophenyl)-6′-phenylpyrimidin-2′-yl)-2-phenylthiazolidin-4-one, specific data from comprehensive receptor binding assays are not extensively available in the current scientific literature. The pyrimidine (B1678525) nucleus within its structure is found in compounds that modulate adenosine (B11128) receptors, but direct binding studies for this specific molecule are needed for confirmation. tandfonline.com Therefore, the characterization of its ligand-target interactions at various receptors remains a key area for future research to fully elucidate its pharmacological profile.

Cellular Pathway Modulation Studies

Beyond direct molecular targets, research has explored how 3-(4′-(4″-fluorophenyl)-6′-phenylpyrimidin-2′-yl)-2-phenylthiazolidin-4-one influences complex cellular processes like cell cycle progression and apoptosis, particularly in the context of its chemopreventive potential. tandfonline.com

Cell Cycle Regulation in Preclinical Models

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. taylorandfrancis.com Some anticancer agents exert their effects by arresting the cell cycle at specific checkpoints (e.g., G1, G2/M), preventing cell proliferation. taylorandfrancis.com

While direct studies on the effect of 3-(4′-(4″-fluorophenyl)-6′-phenylpyrimidin-2′-yl)-2-phenylthiazolidin-4-one on cell cycle regulation are limited, some indirect evidence suggests a potential role. It has been noted that lipid peroxidation, a process modulated by this compound, can prolong the G1 phase of the cell cycle. tandfonline.comtandfonline.com In a preclinical model of oral carcinogenesis, this compound was found to modulate lipid peroxidation. tandfonline.comnih.gov However, studies on other 4-thiazolidinone derivatives have yielded varied results; some showed no significant impact on cell cycle progression in cancer cell lines, while others were found to induce G0/G1 arrest. mdpi.comaccscience.com This indicates that the effect on the cell cycle is highly dependent on the specific substitutions on the 4-thiazolidinone scaffold. Further investigation is required to determine the precise impact of this specific compound on cell cycle checkpoints in preclinical models.

Apoptosis Induction Mechanisms in Preclinical Models

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. Many chemopreventive and anticancer agents function by inducing apoptosis. tandfonline.comnih.gov The process can be initiated through various signaling pathways, often culminating in the activation of caspases, a family of proteases that execute cell death. pharmacophorejournal.com

The chemopreventive effects of agents are often linked to their ability to influence apoptosis. tandfonline.com For 3-(4′-(4″-fluorophenyl)-6′-phenylpyrimidin-2′-yl)-2-phenylthiazolidin-4-one, its demonstrated ability to suppress neoplasms in a preclinical model suggests a potential role in modulating apoptotic pathways. tandfonline.comnih.gov However, specific mechanistic studies detailing the induction of apoptosis by this compound are not yet fully reported. Research on other structurally related 4-thiazolidinones has shown an ability to increase the activity of caspase-3, a key executioner caspase, suggesting a potential pro-apoptotic mechanism. mdpi.com The best cytotoxic compounds bearing a 4-thiazolidinone nucleus have been shown to induce receptor-mediated mitochondrial apoptosis. pharmacophorejournal.com Elucidating the precise apoptotic pathways modulated by 3-(4′-(4″-fluorophenyl)-6′-phenylpyrimidin-2′-yl)-2-phenylthiazolidin-4-one is a crucial next step in understanding its anticancer potential.

Oxidative Stress Modulation and Antioxidant Effects

A significant body of research on 3-(4′-(4″-fluorophenyl)-6′-phenylpyrimidin-2′-yl)-2-phenylthiazolidin-4-one has focused on its ability to modulate oxidative stress, a condition characterized by an imbalance between reactive oxygen species (ROS) and antioxidant defenses. tandfonline.comnih.gov Oxidative stress is implicated in the progression of cancer. tandfonline.comtandfonline.com

In a key preclinical study using the 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced hamster buccal pouch carcinogenesis model, the compound demonstrated significant chemopreventive effects. tandfonline.comnih.gov Administration of the compound suppressed tumor formation by modulating the oxidant-antioxidant status in the oral mucosa. tandfonline.comtandfonline.com Specifically, in tumor-bearing animals, levels of lipid peroxidation (measured as thiobarbituric acid reactive substances, or TBARS) were found to be decreased, while the levels of key antioxidant molecules and enzymes were enhanced. tandfonline.comnih.gov This included an increase in reduced glutathione (B108866) (GSH) and the activities of glutathione peroxidase (GPx) and glutathione S-transferase (GST). tandfonline.comnih.gov These findings suggest that the compound may exert its protective effects by bolstering the cellular antioxidant defense system and mitigating oxidative damage. tandfonline.com

Table 2: Effect of 3-(4′-(4″-fluorophenyl)-6′-phenylpyrimidin-2′-yl)-2-phenylthiazolidin-4-one on Oxidative Stress Markers in Hamster Buccal Pouch Tissue

| Treatment Group | TBARS (nmol/mg protein) | GSH (µg/mg protein) | GPx (U/mg protein) | GST (U/mg protein) |

| DMBA alone | Increased | Decreased | Decreased | Decreased |

| DMBA + Compound (1 mg/kg) | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased |

| DMBA + Compound (10 mg/kg) | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased |

| Control | Normal Levels | Normal Levels | Normal Levels | Normal Levels |

This table summarizes the qualitative findings from the study by Thanusu et al. (2011), where the compound was shown to reverse the oxidative stress markers induced by the carcinogen DMBA. tandfonline.comtandfonline.comnih.gov

Table of Mentioned Compounds

| Trivial Name/Identifier | Full Chemical Name |

| This compound | 3-(4′-(4″-fluorophenyl)-6′-phenylpyrimidin-2′-yl)-2-phenylthiazolidin-4-one |

In Vitro Cytotoxicity and Selectivity Studies in Preclinical Cell Lines

Research into various analogs of 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one has demonstrated their potential to induce apoptosis in cancer cells selectively. nih.gov A study investigating a series of these analogs revealed that their cytotoxic effects varied across different cancer cell lines, with some compounds showing greater potency than others. nih.gov Notably, these compounds were found to be effective in both paclitaxel- and vinorelbine-sensitive and -resistant human lung cancer cells, suggesting that they are not substrates for the P-glycoprotein efflux pump, a common mechanism of multidrug resistance in cancer. nih.gov

Further investigations into other thiazolidin-4-one derivatives have highlighted their cytotoxic potential against a range of human cancer cell lines. For instance, a series of (E)-5-[(1-Aryl-1H-1,2,3-triazol-4-yl)methylene]thiazolidine-2,4-diones were tested for their in vitro anticancer activity against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines. researchgate.net Several of these compounds demonstrated significant cytotoxicity, with some even exceeding the potency of the standard chemotherapeutic drug, doxorubicin. researchgate.net Specifically, an isatin (B1672199) derivative was highly effective against HepG-2 cells, while a p-MeO substituted benzylidene analog showed the highest activity against MCF-7 cells. researchgate.net A fluoro-substituted isatin derivative displayed potent activity against both cell lines. researchgate.net

The cytotoxic effects of thiazolidin-4-ones are not limited to a single mechanism. Studies have shown that these compounds can induce apoptosis and cause cell cycle arrest. accscience.com For example, the compound (4-fluorophenyl) thiazolidin-4-one was found to be highly toxic to CHO-K1 (normal Chinese hamster ovary) cells, inducing chromosomal aberrations, micronuclei formation, and apoptosis. accscience.com This highlights the importance of assessing selectivity, as toxicity to normal cells is a significant hurdle in cancer therapy. In another study, certain novel 2-heteroarylimino-1,3-thiazolidin-4-ones were reported to have antiproliferative effects against human colon and breast cancer-derived cells. researchgate.net

The following tables summarize the in vitro cytotoxicity data for several thiazolidin-4-one derivatives, showcasing their activity against various preclinical cancer cell lines.

Table 1: In Vitro Cytotoxicity of (E)-5-[(1-Aryl-1H-1,2,3-triazol-4-yl)methylene]thiazolidine-2,4-dione Derivatives

| Compound ID | Cell Line | IC50 (µM) |

| Isatin derivative 15a | HepG-2 | Most Potent |

| p-MeO substituted benzylidine 13b | MCF-7 | Highest Activity |

| Fluoro substituted isatin 15d | HepG-2 & MCF-7 | More potent than Doxorubicin |

Table 2: In Vitro Cytotoxicity of (4-fluorophenyl) thiazolidin-4-one (4-TH)

| Cell Line | IC50 (µM) |

| SKOV3 (Ovarian Cancer) | 12.3 |

| CHO-K1 (Normal Cells) | 7.5 |

Table 3: In Vitro Antiproliferative Activity of (5Z) 5-Arylidene-2-thioxo-1,3-thiazolidin-4-one Derivatives

| Compound ID | Cell Line | IC50 (µM) |

| 3g | Caco2 (Colon Cancer) | 8 |

| 3g | HCT 116 (Colon Cancer) | 6 |

| 3c | HCT 116 (Colon Cancer) | 12 |

These findings underscore the therapeutic potential of the thiazolidin-4-one scaffold. The diverse substitutions on the core ring structure allow for the modulation of cytotoxic activity and selectivity, offering a promising avenue for the development of novel and effective anticancer agents. Future research focusing on the specific compound this compound is warranted to determine its precise cytotoxic profile and its potential as a therapeutic candidate.

Computational Chemistry and in Silico Approaches

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is crucial for identifying potential biological targets and understanding the molecular basis of a drug's activity. For thiazolidin-4-one derivatives, including C25H18FN3OS, molecular docking studies have been instrumental in predicting their interactions with various protein targets. researchgate.netnih.gov

Thiazolidin-4-one scaffolds are known to interact with a range of biological targets, including enzymes and receptors implicated in various diseases. mdpi.comacs.org For instance, studies on similar thiazolidin-4-one derivatives have shown potential binding to targets such as human Dihydroorotate Dehydrogenase (hDHODH), a key enzyme in pyrimidine (B1678525) biosynthesis, and the Lysophosphatidic Acid Receptor 1 (LPA1), which is overexpressed in certain cancers. researchgate.netacs.org Docking studies help to elucidate the binding mode and affinity, often measured as a docking score, which indicates the strength of the interaction. The interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces with the amino acid residues in the active site of the target protein. medmedchem.com

Table 1: Representative Molecular Docking Predictions for a Thiazolidin-4-one Scaffold This table presents illustrative data based on typical findings for the thiazolidin-4-one class of compounds, as specific data for this compound is not publicly available.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| hDHODH | -9.2 | Arg136, Tyr504 |

| LPA1 Receptor | -8.5 | Asn83, Gln125 |

| c-Met Kinase | -7.9 | Met1211, Asp1222 |

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-target complex over time. rsc.org MD simulations provide a dynamic view of the molecular interactions, which is crucial for confirming the stability of the binding predicted by the static docking models. acs.orgmdpi.com These simulations track the movements of atoms in the complex, providing insights into conformational changes and the persistence of key interactions. researchgate.net For thiazolidin-4-one derivatives, MD simulations have been used to confirm the stability of their complexes with various target proteins, such as the LPA1 receptor. researchgate.netnih.gov The stability is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. rsc.org

Table 2: Representative Molecular Dynamics Simulation Parameters and Stability Metrics This table presents illustrative data based on typical findings for the thiazolidin-4-one class of compounds, as specific data for this compound is not publicly available.

| Parameter | Value |

|---|---|

| Simulation Time | 100 ns |

| RMSD of Protein Backbone | < 2.5 Å |

| RMSD of Ligand | < 1.5 Å |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com These models are used to predict the activity of new compounds based on the properties of known molecules. For thiazolidin-4-one derivatives, QSAR studies have been conducted to predict their activity against various targets, such as the S1P1 receptor and as antitubercular agents. mdpi.commdpi.com These models typically use molecular descriptors that quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. The resulting QSAR equation can then be used to predict the biological activity of new compounds in the same class, guiding the design of more potent molecules. nih.gov

Table 3: Illustrative QSAR Model for a Series of Thiazolidin-4-one Derivatives This table presents a hypothetical QSAR model to illustrate the methodology, as a specific model for this compound is not publicly available.

| Dependent Variable | QSAR Equation | Statistical Parameters |

|---|

pIC50: negative logarithm of the half-maximal inhibitory concentration; LogP: logarithm of the partition coefficient; TPSA: topological polar surface area; MW: molecular weight.

In Silico ADMET Prediction for Preclinical Compound Optimization

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and safety profiles. researchgate.netoup.com Various computational tools and software are available to predict these properties, helping to identify potential liabilities before significant resources are invested in preclinical and clinical development. sygnaturediscovery.comacs.org For this compound, predicting its ADMET properties is essential for its development as a potential therapeutic agent.

Predictions for absorption often focus on human intestinal absorption (HIA) and cell permeability, such as through Caco-2 cells. Distribution predictions typically involve assessing the likelihood of a compound crossing the blood-brain barrier (BBB) and its binding to plasma proteins. For thiazolidin-4-one derivatives, these properties can vary significantly based on their specific substituents.

Metabolism prediction focuses on identifying the likely sites of metabolic modification by enzymes, primarily the cytochrome P450 (CYP) family. Predicting which CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are likely to metabolize or be inhibited by a compound is crucial for anticipating drug-drug interactions.

While direct prediction of excretion pathways is complex, related parameters such as aqueous solubility can provide insights. Compounds with good solubility are generally more readily excreted.

Table 4: Predicted In Silico ADMET Profile for a Representative Thiazolidin-4-one Compound This table presents illustrative data based on typical predictions for the thiazolidin-4-one class of compounds, as specific data for this compound is not publicly available.

| ADMET Property | Predicted Value/Classification |

|---|---|

| Absorption | |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | Moderate |

| Distribution | |

| Blood-Brain Barrier (BBB) Penetration | Low |

| Plasma Protein Binding | High |

| Metabolism | |

| CYP2D6 Inhibitor | Non-inhibitor |

| CYP3A4 Inhibitor | Inhibitor |

| Excretion | |

| Aqueous Solubility (logS) | -4.5 |

| Toxicity | |

| AMES Mutagenicity | Non-mutagenic |

Preclinical Pharmacokinetic and Pharmacodynamic Considerations Non Human Data

Absorption Studies in Animal Models (e.g., Oral Bioavailability)

No publicly available scientific data were found detailing the absorption or oral bioavailability of C25H18FN3OS in animal models.

Distribution Profile in Preclinical Systems (e.g., Tissue Distribution)

No publicly available scientific data were found regarding the tissue distribution profile of this compound in preclinical systems.

Metabolism Pathways (Enzymatic Transformations, Metabolite Identification in vitro/animal models)

No publicly available scientific data were found on the metabolic pathways, enzymatic transformations, or metabolite identification of this compound from in vitro or animal model studies.

Elimination Characteristics in Preclinical Models

No publicly available scientific data were found concerning the elimination and excretion characteristics of this compound in preclinical models.

Dose-Response Relationships and Efficacy in Experimental Animals

Preclinical research has investigated the efficacy of this compound in a well-established animal model of oral carcinogenesis. tandfonline.comtandfonline.comnih.gov A study utilizing male Syrian hamsters evaluated the chemopreventive potential of this compound against oral squamous cell carcinomas induced by the carcinogen 7,12-dimethylbenz[a]anthracene (B13559) (DMBA). tandfonline.comtandfonline.com

In this model, the compound was administered at two different doses, 1 mg/kg and 10 mg/kg of body weight, allowing for an assessment of its dose-dependent effects. tandfonline.comtandfonline.com The findings demonstrated that 3-(4′-(4″-fluorophenyl)-6′-phenylpyrimidin-2′-yl)-2-phenylthiazolidin-4-one effectively suppressed the development of DMBA-induced oral neoplasms. tandfonline.comnih.gov The inhibitory effect was more significant at the higher dose of 10 mg/kg body weight, indicating a dose-response relationship in its anticarcinogenic activity. tandfonline.comtandfonline.com

The efficacy was measured by a reduced incidence of carcinomas and a significant suppression of tumor multiplicity and burden in the hamster buccal pouch. tandfonline.com Furthermore, the compound's administration modulated biomarkers associated with carcinogenesis; it reversed the susceptibility to lipid peroxidation and enhanced the status of antioxidant enzymes in the buccal pouch tissue of the experimental animals. tandfonline.comnih.gov While no tumors were observed in the high-dose group (10 mg/kg), histopathological analysis revealed that the compound decreased the incidence of preneoplastic lesions such as hyperplasia and dysplasia in a dose-dependent manner. tandfonline.com These results suggest that this compound possesses potential as a chemopreventive agent in this experimental animal model. tandfonline.comtandfonline.com

Interactive Table: Efficacy of this compound in a Hamster Oral Carcinogenesis Model

| Treatment Group | Dose (mg/kg bw) | Tumor Incidence (%) | Mean Tumor Burden (mm³) | Histopathological Findings |

| DMBA alone | - | 100 | 135.4 | Well-differentiated squamous cell carcinoma |

| DMBA + this compound | 1 | 100 | 72.8 | Reduced tumor burden, presence of hyperplasia and dysplasia |

| DMBA + this compound | 10 | 0 | 0 | No tumors observed; varying degrees of hyperplasia and dysplasia |

| Control | - | 0 | 0 | Normal, intact epithelium |

Current Research Gaps and Future Directions

Elucidation of Comprehensive Mechanisms of Action for All Observed Bioactivities

The primary bioactivity reported for 3-(4′-(4″-fluorophenyl)-6′-phenylpyrimidin-2′-yl)-2-phenylthiazolidin-4-one is its chemopreventive effect in a hamster model of oral carcinogenesis. tandfonline.comnih.gov The proposed mechanism for this activity involves the modulation of the oxidant-antioxidant status in the oral mucosa. Specifically, the compound has been shown to decrease lipid peroxidation while increasing the levels of crucial antioxidant molecules and enzymes such as reduced glutathione (B108866) (GSH), glutathione peroxidase (GPx), and glutathione S-transferase (GST). tandfonline.comnih.gov

However, a significant research gap exists in fully elucidating the comprehensive mechanisms of action. The current understanding is based on a set of biomarkers, and further studies are required to pinpoint the precise molecular targets and signaling pathways modulated by this compound. Thiazolidin-4-ones as a class are known to interact with a wide array of biological targets, including enzymes like cyclooxygenases (COX) and DNA topoisomerases, and nuclear receptors like peroxisome proliferator-activated receptor-gamma (PPAR-γ). orientjchem.orgresearchgate.net It remains to be determined if the chemopreventive action of C25H18FN3OS is mediated through these or other, yet unidentified, pathways. Furthermore, the broad spectrum of activities associated with both the thiazolidin-4-one and pyrimidine (B1678525) scaffolds—such as antimicrobial, anti-inflammatory, and antiviral properties—has not been systematically investigated for this specific molecule. tandfonline.commdpi.com Future research should, therefore, aim to screen this compound against a wider range of biological targets and disease models to uncover its full therapeutic potential and the intricate mechanisms underpinning these effects.

Design of Next-Generation Analogues with Enhanced Selectivity and Potency

The synthesis of 3-(4′-(4″-fluorophenyl)-6′-phenylpyrimidin-2′-yl)-2-phenylthiazolidin-4-one has been successfully achieved, and its initial biological evaluation has paved the way for the design of next-generation analogues. tandfonline.comresearchgate.net The goal of such medicinal chemistry efforts is to improve the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on the broader class of thiazolidin-4-ones provide a foundational framework for this endeavor. researchgate.net

Key areas for modification on the this compound scaffold include:

The Thiazolidin-4-one Ring: Alterations at positions 2, 3, and 5 are known to significantly influence biological activity. mdpi.com

The Phenyl Ring at Position 2: Substitution on this ring can modulate the compound's interaction with target proteins.

The Pyrimidine Ring System: Modifications to the substituents on the pyrimidine ring, such as the fluorophenyl and phenyl groups, could enhance target engagement and specificity. researchgate.net For instance, the presence of electron-donating or electron-withdrawing groups can impact the electronic and steric properties of the molecule, thereby affecting its biological activity. researchgate.net

Future research should focus on creating a library of analogues based on these principles. These new compounds would then need to be subjected to rigorous screening to identify candidates with superior efficacy and a more favorable safety profile. For example, enhancing selectivity for a specific cancer-related target over others could reduce off-target effects. pharmacophorejournal.comnih.gov

Development of Advanced Delivery Systems for Preclinical Applications

A critical aspect of translating a promising chemical entity from the laboratory to a clinical setting is the development of effective drug delivery systems. nih.gov For a compound like this compound, which shows potential as a chemopreventive or anticancer agent, targeted delivery to the site of action is paramount to maximize efficacy and minimize systemic toxicity. Research into advanced delivery systems for thiazolidin-4-one derivatives is an active area. orientjchem.org

Future directions for this compound could involve the design and preclinical evaluation of:

Nanoparticle-based Systems: Encapsulating the compound in polymeric nanoparticles, liposomes, or micelles could improve its solubility, stability, and bioavailability. nih.gov These nanosystems can be further functionalized with targeting ligands to ensure specific accumulation in tumor tissues.

Sustained-Release Formulations: For applications like chemoprevention, a sustained-release delivery system could maintain therapeutic concentrations of the drug over an extended period, improving patient compliance and therapeutic outcomes. mdpi.com

Smart Drug Delivery Systems: The development of materials that release the drug in response to specific biological stimuli within the tumor microenvironment (e.g., pH, enzymes, or redox state) represents a cutting-edge approach to targeted therapy. orientjchem.org

Preclinical studies would be essential to evaluate the pharmacokinetics, biodistribution, and efficacy of these advanced formulations.

Integration of Multi-Omics Approaches in Preclinical Evaluation

The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized preclinical drug evaluation. nih.gov These approaches provide a holistic view of the biological changes induced by a compound, moving beyond the study of a single target or pathway. nih.gov For this compound, and indeed for its parent class of pyrimidine derivatives, the integration of multi-omics is a crucial next step.

Future preclinical evaluations should incorporate:

Transcriptomics: To understand how the compound alters gene expression profiles in cancer cells, potentially revealing novel mechanisms of action and biomarkers of response.

Proteomics: To identify the protein targets and signaling networks directly or indirectly modulated by the compound.

Metabolomics: To assess the impact on cellular metabolism, which is often dysregulated in cancer. Studies on pyrimidine metabolism, in particular, are highly relevant for understanding the efficacy of pyrimidine-based drugs. nih.gov

By combining these datasets, researchers can build comprehensive molecular signatures of the compound's activity. This multi-omics approach will not only deepen the understanding of its mechanism but also aid in identifying patient populations most likely to benefit from treatment, a cornerstone of personalized medicine.

Exploration of New Therapeutic Indications and Mechanistic Hypotheses (Preclinical and Theoretical)

While the initial focus for this compound has been on cancer chemoprevention, the inherent biological promiscuity of the thiazolidin-4-one and pyrimidine scaffolds suggests a much broader therapeutic potential. researchgate.netmdpi.com A significant area for future research lies in the preclinical and theoretical exploration of new therapeutic indications.

Based on the known activities of related compounds, plausible new indications to investigate for this compound include:

Anti-inflammatory Diseases: Many thiazolidin-4-one derivatives exhibit potent anti-inflammatory effects, often through the inhibition of targets like COX enzymes. orientjchem.orgresearchgate.net

Infectious Diseases: The scaffold is known to possess antibacterial, antifungal, and antiviral properties, including activity against HIV. core.ac.uk

Metabolic Diseases: Thiazolidinediones, a subclass of thiazolidin-4-ones, are established antidiabetic agents that act as PPAR-γ agonists. orientjchem.orgresearchgate.net Investigating the effect of this compound on glucose metabolism could open new avenues for research. researchgate.netfoliamedica.bg

Neurodegenerative Diseases: Some studies have pointed towards the neuroprotective potential of this chemical class. researchgate.net

Computational methods, such as molecular docking, can be employed to generate mechanistic hypotheses by predicting the binding of this compound to various known drug targets. benthamscience.com These theoretical predictions can then guide focused preclinical testing in relevant disease models, accelerating the discovery of new therapeutic applications for this versatile molecule.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for C25H18FN3OS, and how can purity and structural integrity be validated?

- Methodological Answer :